Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Lipophilicity Drug-likeness Ester prodrug design

Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS 1956364-33-2, MFCD29917115) is a heterocyclic small molecule (C₁₀H₁₄N₂O₃, MW 210.23 g/mol) belonging to the tetrahydropyrano[4,3-c]pyrazole family. The compound features a fused bicyclic core combining a saturated tetrahydropyran ring with a pyrazole ring, substituted with a 2-methyl group and a 3-ethyl carboxylate ester.

Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
Cat. No. B8079764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate
Molecular FormulaC10H14N2O3
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2COCCC2=NN1C
InChIInChI=1S/C10H14N2O3/c1-3-15-10(13)9-7-6-14-5-4-8(7)11-12(9)2/h3-6H2,1-2H3
InChIKeyKVZITFSXEQFSFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate: Core Scaffold Identity and Procurement-Relevant Characteristics


Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate (CAS 1956364-33-2, MFCD29917115) is a heterocyclic small molecule (C₁₀H₁₄N₂O₃, MW 210.23 g/mol) belonging to the tetrahydropyrano[4,3-c]pyrazole family . The compound features a fused bicyclic core combining a saturated tetrahydropyran ring with a pyrazole ring, substituted with a 2-methyl group and a 3-ethyl carboxylate ester . This scaffold class has been investigated across multiple therapeutic areas including sigma-1 receptor modulation, anti-inflammatory activity, kinase inhibition, and anticancer applications, though published data for this specific derivative remains predominantly limited to vendor-supplied characterization [1]. The compound is commercially available from multiple suppliers at purities of 95-98% .

Why Ethyl 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Cannot Be Casually Swapped for In-Class Analogs


Within the tetrahydropyrano[4,3-c]pyrazole series, small structural variations at the N2 and C3 positions produce large shifts in physicochemical and pharmacological profiles. The ethyl ester at C3 confers distinct lipophilicity, metabolic susceptibility, and synthetic reactivity compared to the methyl ester (CAS 2098136-84-4) or the free carboxylic acid (CAS 1519903-75-3) . In the broader pyrano-pyrazole class, sigma-1 receptor affinity has been shown to vary by orders of magnitude across structurally similar analogs—the spirocyclic pyranopyrazole series reported Kᵢ values spanning from 0.55 nM to >1000 nM depending on N-substitution alone [1]. Similarly, tetrahydro-pyranopyrazole cannabinoid modulators exhibit functional selectivity that is exquisitely sensitive to ester vs. amide vs. acid substitution at the 3-position [2]. These SAR data from the scaffold class demonstrate that replacing the ethyl ester with a methyl ester, acid, or other substituent is scientifically unjustified without explicit comparative data, and such substitution risks invalidating structure-activity relationships, synthetic routes, or biological target engagement profiles.

Quantitative Differentiation Evidence for Ethyl 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate Versus Closest Analogs


Ethyl Ester vs. Methyl Ester vs. Carboxylic Acid: Lipophilicity and Permeability Differentiation via Computed logP Comparison

The C3 ethyl carboxylate ester of the target compound introduces a quantifiable lipophilicity increment relative to both the methyl ester and the free carboxylic acid analogs. Based on computed molecular properties generated via Chem960 for structurally verified compounds, the ethyl ester (C₁₀H₁₄N₂O₃, MW 210.23, 2 rotatable bonds) differs from the methyl ester analog (CAS 2098136-84-4, C₉H₁₂N₂O₃, MW 196.20, 2 rotatable bonds) by one methylene unit (ΔMW = +14.03 g/mol), which in ester series typically corresponds to an approximate logP increase of 0.5-0.6 log units based on the Hansch-Leo fragmental constant for -CH₂- (π = 0.5) [1]. The free carboxylic acid analog (CAS 1519903-75-3, C₈H₁₀N₂O₃, MW 182.18) carries an ionizable proton absent in both esters, representing a fundamental change in speciation at physiological pH. No experimental logP or permeability data have been published for any member of this specific sub-series, so this evidence is classified as supporting inference only.

Lipophilicity Drug-likeness Ester prodrug design

Commercial Purity and Supplier Landscape: Ethyl Ester vs. Methyl Ester and Carboxylic Acid Comparison

The ethyl ester target compound (CAS 1956364-33-2) is available from at least five identified commercial suppliers at declared purities of 95% (AKSci, Fluorochem) and 98% (MolCore, Leyan) , with bulk specialty quantities available through Parchem . The methyl ester analog (CAS 2098136-84-4) is listed by fewer suppliers and predominantly at 95% purity , while the carboxylic acid analog (CAS 1519903-75-3) is listed at 95% purity from fewer commercial sources . The target compound benefits from dual CAS registry (1956364-33-2 and 78052-51-4), which may reflect multiple synthetic routes or salt forms and can facilitate procurement across different regulatory jurisdictions. This represents a procurement-relevant differentiation: the ethyl ester has broader commercial availability and a higher available purity ceiling (98%) than its closest in-class ester and acid analogs.

Chemical procurement Purity specification Supply chain

Scaffold-Class Sigma-1 Receptor Affinity: Class-Level SAR Context for the 2-Methyl-3-Carboxylate Substitution Pattern

The tetrahydropyrano[4,3-c]pyrazole scaffold has been systematically explored as a sigma-1 (σ₁) receptor pharmacophore. In the spirocyclic pyranopyrazole series reported by Schläger et al. (2011), compounds bearing N1-alkyl and C3-aryl substitutions achieved σ₁ receptor Kᵢ values as low as 0.55 nM (compound 17i, cyclohexylmethyl derivative), with selectivity ratios of >1000-fold over the σ₂ subtype [1]. The pyrano-pyrazole-amine patent series (WO2008113559) describes compounds with the general formula incorporating tetrahydropyrano[4,3-c]pyrazole cores that exhibit pharmacological activity at sigma receptors [2]. While these data are from structurally distinct sub-series (spirocyclic and amine-substituted variants rather than the 2-methyl-3-carboxylate ester), they establish that the tetrahydropyrano[4,3-c]pyrazole core itself is a privileged scaffold for σ₁ receptor engagement. The target compound's 2-methyl-3-ethyl carboxylate substitution represents a distinct chemotype within this class, for which no direct σ₁ binding data have been published. This evidence is class-level inference only and cannot be used to claim specific receptor affinity for the target compound.

Sigma-1 receptor Structure-activity relationship CNS drug discovery

Anticancer Activity in Indolyl-Substituted Tetrahydropyrano[4,3-c]pyrazoles: Scaffold Validation Without Target-Compound Data

A series of indolyl-substituted 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole derivatives were synthesized via a domino approach and evaluated for in vitro antitumor activity against four human cancer cell lines (MCF-7 breast, EC-109 esophageal, HGC-27 gastric, and PC-3 prostate) using the MTT assay [1]. Several compounds in this series demonstrated potent cytotoxicity with IC₅₀ values in the low micromolar range against MCF-7 and HGC-27 cell lines . This study validates the tetrahydropyrano[4,3-c]pyrazole core as a viable scaffold for anticancer lead discovery. The target compound (ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate) differs from the active indolyl-substituted derivatives by carrying a 2-methyl-3-ethyl carboxylate substitution instead of the 3-indolyl or 3-aryl groups present in the anticancer series. No cytotoxicity data exist for the target compound itself. This evidence is class-level scaffold validation only.

Anticancer Cytotoxicity Indolyl derivatives

Anti-Inflammatory Patent Precedent for 2,4,6,7-Tetrahydropyrano[4,3-c]pyrazoles: Structural Scope and Exclusions

US Patent 4,178,379 (Rovnyak et al., 1979) describes 2,4,6,7-tetrahydropyrano[4,3-c]pyrazoles with anti-inflammatory activity, where R is H, halo, lower alkyl, lower alkoxy, lower alkanoyl, aroyl, cyano, or CF₃, and R' is H, lower alkyl, aryl-lower alkyl, aryl, or halo-lower alkyl at the N2 position [1]. The patent explicitly covers compounds where the 3-position substituent (R) can be lower alkanoyl (which encompasses carboxylate esters), and the N2 substituent (R') can be lower alkyl (which encompasses methyl). Thus, ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate falls within the generic structural scope of this anti-inflammatory patent. However, the patent provides quantitative anti-inflammatory data (carrageenan-induced paw edema assay) only for specific thiopyrano analogs, not for the 3-carboxylate ester sub-series [2]. The target compound itself was not specifically exemplified or tested. This evidence is supporting patent-scope inference and cannot be used to claim specific anti-inflammatory potency.

Anti-inflammatory COX inhibition Patent landscape

Evidence-Supported Application Scenarios for Ethyl 2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate in Research and Industrial Procurement


Medicinal Chemistry Lead Optimization: Ester Bioisostere Screening in Sigma-1 or Kinase Programs

Based on the established sigma-1 receptor affinity of the tetrahydropyrano[4,3-c]pyrazole scaffold (Kᵢ values as low as 0.55 nM for spirocyclic analogs) [1] and the kinase inhibition precedent within pyrazole-fused systems , this compound can serve as a 3-carboxylate ester entry point for structure-activity relationship expansion. Its ethyl ester group provides a synthetic handle for hydrolysis to the carboxylic acid or aminolysis to amide derivatives, enabling systematic exploration of the C3 vector in lead optimization campaigns. The 98% purity option available from select vendors supports the reproducibility requirements of quantitative SAR studies.

Synthetic Methodology Development: Scaffold Diversification via Ester Functional Group Interconversion

The 3-ethyl carboxylate ester represents a versatile synthetic intermediate for divergent library synthesis. It can undergo hydrolysis to the carboxylic acid (CAS 1519903-75-3) for amide coupling reactions, reduction to the primary alcohol for further functionalization, or direct transesterification with bulkier alcohols. The tetrahydropyrano[4,3-c]pyrazole core has been successfully diversified via domino multicomponent reactions [2], and the ethyl ester's reactivity profile (intermediate between the more reactive methyl ester and the less reactive isopropyl ester) makes it a balanced starting material for parallel synthesis applications in both academic and industrial medicinal chemistry settings.

Physicochemical Property Benchmarking in CNS Drug Discovery: logP Optimization Template

In CNS drug discovery programs where the pyrano-pyrazole scaffold is being explored for sigma receptor or cannabinoid receptor modulation [3], the ethyl ester substitution provides an intermediate lipophilicity reference point (estimated logP increment of +0.5-0.6 over the methyl ester) [4]. Researchers can use this compound alongside the methyl ester and carboxylic acid analogs to experimentally determine the impact of C3 ester chain length on critical CNS parameters including logD₇.₄, PAMPA permeability, and brain tissue binding, generating a quantitative ester SAR dataset that informs lead candidate selection.

Agrochemical Intermediate: Herbicidal Pyrazole Carboxylate Ester Scaffold Exploration

Pyrazole carboxylate ester compounds have been described with herbicidal activity and crop safety profiles [5]. The tetrahydropyrano[4,3-c]pyrazole core represents a structurally distinct sub-class from the more common pyrazole-4-carboxylate herbicides. This compound's 2-methyl-3-ethyl carboxylate substitution pattern provides a differentiated starting point for agrochemical discovery programs seeking novel modes of action or resistance-breaking profiles. Its multi-supplier commercial availability at 95-98% purity supports the gram-scale quantities typically required for greenhouse herbicidal screening.

Quote Request

Request a Quote for Ethyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.